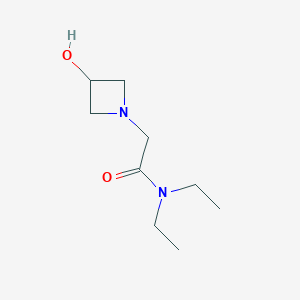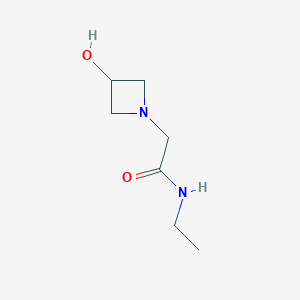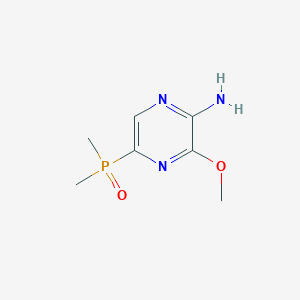
5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine
概要
説明
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include the detailed reaction steps, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, stability, reactivity, and other characteristics .科学的研究の応用
Corrosion Inhibition
Research on bipyrazole compounds, including derivatives similar to 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine, has shown significant inhibitory effects on the corrosion of pure iron in acidic media. These compounds, such as N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and methyl-1-[((methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate, demonstrate efficient inhibition, with the effectiveness increasing with concentration. This suggests potential applications in corrosion protection technologies, particularly in acidic environments where metal degradation is a concern Chetouani, Hammouti, Benhadda, & Daoudi, 2005.
Organic Synthesis
In the realm of organic chemistry, compounds structurally related to 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine have been synthesized for various purposes. For example, reactions involving dimethylaminomethylene derivatives have led to the formation of pyrazolo[3,4-d]pyrimidines, showcasing the versatility of these compounds in synthesizing heterocyclic compounds that could have further chemical and pharmaceutical applications Makarov, Ryabova, Alekseeva, Shashkov, & Granik, 2003.
Flavor Compound Analysis
Studies on the structural isomers of dimethyl methoxypyrazines, which are close relatives to the compound , have highlighted their importance as potent flavor compounds. The detailed analysis and characterization of these isomers, such as 3,5-dimethyl-2-methoxypyrazine, have implications for the food and beverage industry, particularly in understanding and controlling flavor profiles in products like wine Slabizki, Legrum, Meusinger, & Schmarr, 2014.
Targeted Cancer Therapy
The encapsulation of potential anticancer drugs within multifunctional poly(amidoamine) dendrimers, a field of study that involves compounds with functionalities similar to 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine, represents a significant advancement in targeted cancer therapy. These dendrimers can specifically target cancer cells overexpressing high-affinity receptors, demonstrating the potential of such compounds in developing more effective and targeted cancer treatments Wang, Guo, Cao, Shen, & Shi, 2011.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-dimethylphosphoryl-3-methoxypyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N3O2P/c1-12-7-6(8)9-4-5(10-7)13(2,3)11/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCQXNIKXZDMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1N)P(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
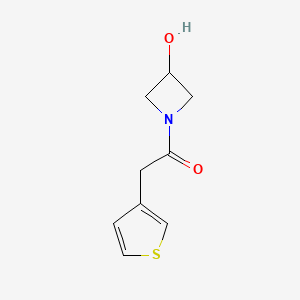
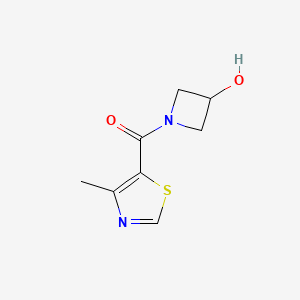


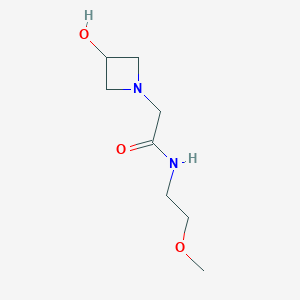
![1-[(3-Chlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468770.png)
